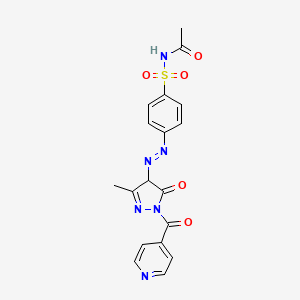
Pyrimidin-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidin-4,5-dione, also known as barbituric acid, is a heterocyclic organic compound with the molecular formula C4H4N2O3. It is a derivative of pyrimidine and contains two keto groups at positions 4 and 5 of the pyrimidine ring. This compound is a key intermediate in the synthesis of various barbiturate drugs and has significant importance in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Pyrimidin-4,5-dione can be synthesized through several methods. One common method involves the condensation of urea with malonic acid in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: Pyrimidin-4,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Substitution reactions at the nitrogen atoms can lead to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various barbiturate drugs, dihydropyrimidines, and substituted pyrimidines, which have applications in medicinal chemistry and pharmaceuticals.
科学的研究の応用
Pyrimidin-4,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of barbiturates and other heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Barbiturates derived from this compound are used as sedatives, anesthetics, and anticonvulsants.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of pyrimidin-4,5-dione and its derivatives involves interaction with various molecular targets:
Molecular Targets: It primarily targets the central nervous system by modulating the activity of gamma-aminobutyric acid (GABA) receptors.
Pathways Involved: The compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. It also affects ion channels and neurotransmitter release, contributing to its pharmacological properties.
類似化合物との比較
Pyrimidin-4,5-dione can be compared with other similar compounds, such as:
Pyrimidine: The parent compound, which lacks the keto groups at positions 4 and 5.
Dihydropyrimidine: A reduced form of this compound with different pharmacological properties.
Barbiturates: Derivatives of this compound with various substitutions that enhance their sedative and hypnotic effects.
Uniqueness: this compound is unique due to its ability to form a wide range of derivatives with diverse pharmacological activities. Its structural versatility makes it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C4H2N2O2 |
|---|---|
分子量 |
110.07 g/mol |
IUPAC名 |
pyrimidine-4,5-dione |
InChI |
InChI=1S/C4H2N2O2/c7-3-1-5-2-6-4(3)8/h1-2H |
InChIキー |
DGIAHBRNEWBZAE-UHFFFAOYSA-N |
正規SMILES |
C1=NC=NC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)
![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)


![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)


![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)
![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)
